2,3-dehydro-UWM6 is a significant intermediate in the biosynthesis of angucycline antibiotics, particularly jadomycin. This compound is derived from the angucyclinone pathway and plays a crucial role in the formation of various biologically active natural products. The compound's structure and reactivity make it a focal point for research into the enzymatic processes that govern antibiotic production.
2,3-dehydro-UWM6 is synthesized from the angucyclinone precursor through specific enzymatic reactions. The primary source of this compound is the fermentation of Streptomyces species, which are known for their ability to produce a wide range of secondary metabolites, including antibiotics. The biosynthetic pathway involves several key enzymes that facilitate the transformation of precursor molecules into 2,3-dehydro-UWM6, which is then utilized in further synthetic pathways to produce more complex compounds like jadomycin and gaudimycin .
2,3-dehydro-UWM6 belongs to the class of compounds known as angucyclines, which are characterized by their polycyclic aromatic structures. Angucyclines are a subset of polyketides produced by type II polyketide synthases. This class is notable for its diverse biological activities, including antibacterial and antitumor properties .
The synthesis of 2,3-dehydro-UWM6 involves several enzymatic steps:
The technical aspects of synthesizing 2,3-dehydro-UWM6 include:
The molecular structure of 2,3-dehydro-UWM6 features:
The compound's molecular formula is C15H12O5, with a molecular weight of approximately 272.25 g/mol. Structural elucidation often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration .
The chemical reactivity of 2,3-dehydro-UWM6 includes:
Key reactions include:
The mechanism by which 2,3-dehydro-UWM6 acts involves:
Research indicates that derivatives formed from 2,3-dehydro-UWM6 have potent cytotoxic effects due to their ability to interfere with cellular processes in target organisms .
Relevant data from studies show that modifications at specific positions can enhance its biological activity while maintaining stability .
2,3-dehydro-UWM6 is primarily used in:
Research continues to explore its potential in drug discovery and development due to its unique structural characteristics and biological activities .
2,3-dehydro-UWM6 (also termed prejadomycin) is a critical angucycline intermediate in the biosynthetic pathway of jadomycin antibiotics. This compound occupies a pivotal branch point where the pathways for typical and atypical angucyclines diverge. Genetic and biochemical studies establish that the jadFGH oxygenase gene cluster in Streptomyces venezuelae ISP5230 is indispensable for transforming 2,3-dehydro-UWM6 into jadomycin A aglycone. These three genes encode flavin-dependent monooxygenases that collectively catalyze the oxidative cleavage of ring B in the angucycline backbone. Specifically, jadG encodes an FMNH₂-dependent oxygenase responsible for the C5–C6 bond cleavage of dehydrorabelomycin (a downstream derivative of 2,3-dehydro-UWM6), while jadF and jadH contribute to earlier oxidative tailoring steps [1] [4] [5]. The jadY gene, encoding a flavin reductase, supplies reduced FMN/FAD cofactors to support JadG activity, though its function can be substituted by endogenous host reductases [4].
Targeted gene inactivation experiments provide definitive evidence for the role of 2,3-dehydro-UWM6 in jadomycin biosynthesis. Disruption of jadH in S. venezuelae (mutant strain VS668) results in the accumulation of 2,3-dehydro-UWM6 as the predominant metabolite, confirming that JadH acts upstream in the pathway. This mutant fails to produce jadomycins unless supplemented with functional jadH [1] [5]. Similarly, disruption of jadA (a ketosynthase gene) creates a mutant (CH56) that cannot produce jadomycin B but efficiently converts exogenously supplied 2,3-dehydro-UWM6 into jadomycin A. These genetic studies demonstrate that 2,3-dehydro-UWM6 is a direct precursor to the jadomycin scaffold and that its conversion requires the coordinated activity of the jadFGH-encoded enzymes [1] [5].
The formation of 2,3-dehydro-UWM6 from the first stable polyketide intermediate, UWM6, involves a dehydration step that introduces a C2–C3 double bond. This reaction is a prerequisite for subsequent oxidations leading to ring cleavage. UWM6 undergoes spontaneous or enzyme-catalyzed dehydration to yield 2,3-dehydro-UWM6, which possesses a partially oxidized anthraquinone structure. This compound then enters a series of oxygen-dependent reactions: hydroxylation at C-12, dehydration across C4a–C12b, and aromatization to form dehydrorabelomycin. The latter serves as the immediate substrate for the ring-cleaving oxygenase JadG [1] [5] [9]. The post-PKS modifications represent a key metabolic branch point; while typical angucyclines (e.g., landomycins) undergo glycosylation at this stage, atypical angucyclines like jadomycins proceed via oxidative ring opening [5] [8].
Intermediate | Enzyme(s) | Modification | Product |
---|---|---|---|
UWM6 | Spontaneous/JadF? | Dehydration | 2,3-dehydro-UWM6 |
2,3-dehydro-UWM6 (Prejadomycin) | JadH | C-12 hydroxylation + 4a,12b-dehydration | Dehydrorabelomycin (CR1) |
Dehydrorabelomycin | JadG | Oxidative C5–C6 bond cleavage | Jadomycin aglycone precursor |
Aldehyde intermediate | Non-enzymatic | Condensation with amino acids | Jadomycin A |
JadH exemplifies functional innovation in angucycline tailoring enzymes. In vitro studies demonstrate that JadH is a bifunctional FAD-dependent monooxygenase that catalyzes two consecutive reactions on 2,3-dehydro-UWM6:
This bifunctionality is unusual among polyketide-modifying oxygenases and highlights JadH’s role in generating the fully conjugated quinone structure essential for JadG-mediated ring cleavage. Homologs of JadH (e.g., GilOI in gilvocarcin biosynthesis) share this dual activity, indicating a conserved mechanistic strategy in atypical angucycline pathways [5] [7].
Streptomyces lividans TK24 serves as a versatile heterologous host for reconstituting jadomycin biosynthesis due to its minimal background metabolism and genetic tractability. When the jadFGH gene cluster is introduced into S. lividans via expression vectors (e.g., pUWL201-derived constructs), the transformants gain the ability to convert exogenous UWM6 and 2,3-dehydro-UWM6 into jadomycin A. This confirms that jadFGH encodes all necessary enzymes for the post-PKS transformations from the angucycline backbone to the jadomycin aglycone [1] [6]. Notably, S. lividans lacking these genes fails to perform this conversion, underscoring the specificity of the jadFGH-encoded machinery. This system has also been used to express cryptic angucycline pathways, demonstrating the universality of 2,3-dehydro-UWM6 as an intermediate in divergent biosynthetic routes [2] [6].
Cell-free extracts from engineered S. lividans or S. venezuelae provide a defined system for dissecting enzymatic steps without cellular complexity. Extracts from S. lividans expressing jadFGH convert 2,3-dehydro-UWM6 to jadomycin A when supplemented with NADPH and FAD, confirming the in vitro functionality of these oxygenases [1] [6]. These assays pinpoint cofactor requirements:
This approach validated JadG’s ring-cleaving activity and JadH’s bifunctionality, resolving ambiguities from earlier genetic studies. The in vitro system also enables the interrogation of individual enzymes with putative intermediates, establishing the sequence of post-PKS modifications [1] [4] [6].
Expression System | Genetic Elements | Substrate | Product | Conversion Efficiency | Key Findings |
---|---|---|---|---|---|
S. lividans TK24 (pUWL201-jadFGH) | jadF, jadG, jadH | 2,3-dehydro-UWM6 | Jadomycin A aglycone | High (~80–90%) | Confirms sufficiency of jadFGH for aglycone formation |
S. lividans cell-free extract | jadFGH expressed | 2,3-dehydro-UWM6 | Dehydrorabelomycin → Jadomycin A | Dependent on FMNH₂/NADPH | Validates JadH bifunctionality and JadG cofactor needs |
E. coli Fre + purified JadG | jadG | Dehydrorabelomycin | Ring-opened aldehyde | ~60% | Direct proof of JadG-mediated C–C cleavage |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7